1-(1-Ethoxy-2-propynyl)-1H-benzotriazole
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Overview
Description
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethoxy group and a propynyl group attached to the benzotriazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of benzotriazole with 1-ethoxy-2-propynyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of corrosion inhibitors, UV stabilizers, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole can be compared with other benzotriazole derivatives:
Similar Compounds: Examples include 1H-benzotriazole, 1-methyl-1H-benzotriazole, and 1-phenyl-1H-benzotriazole.
Uniqueness: The presence of the ethoxy and propynyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other benzotriazole derivatives.
Properties
IUPAC Name |
1-(1-ethoxyprop-2-ynyl)benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h1,5-8,11H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFBWSBIRBMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395617 |
Source
|
Record name | 1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171815-58-0 |
Source
|
Record name | 1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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